molecular formula C17H24O4 B4895480 3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propanoic Acid

3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propanoic Acid

Cat. No.: B4895480
M. Wt: 292.4 g/mol
InChI Key: WVCWTUCRSUOTIK-UHFFFAOYSA-N
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Description

3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propanoic Acid is an organic compound that belongs to the class of carboxylic acids It features a propanoic acid backbone with a 2,2-dimethyloxan-4-yl group and a 2-methoxyphenyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propanoic Acid typically involves multi-step organic reactions. One possible route could be:

    Formation of the 2,2-dimethyloxan-4-yl group: This can be achieved through the cyclization of a suitable precursor, such as a diol, under acidic conditions.

    Attachment of the 2-methoxyphenyl group: This step may involve a Friedel-Crafts alkylation reaction where the 2-methoxyphenyl group is introduced to the propanoic acid backbone.

    Final assembly: The final step would involve the coupling of the two fragments under suitable conditions, possibly using a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propanoic Acid exerts its effects would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2-dimethyloxan-4-yl)-3-phenylpropanoic Acid: Lacks the methoxy group on the phenyl ring.

    3-(2,2-dimethyloxan-4-yl)-3-(4-methoxyphenyl)propanoic Acid: Has the methoxy group in a different position on the phenyl ring.

Properties

IUPAC Name

3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-17(2)11-12(8-9-21-17)14(10-16(18)19)13-6-4-5-7-15(13)20-3/h4-7,12,14H,8-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCWTUCRSUOTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C(CC(=O)O)C2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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